Product packaging for Rabdophyllin H(Cat. No.:)

Rabdophyllin H

Cat. No.: B12105287
M. Wt: 468.5 g/mol
InChI Key: QVVHQFHGOUAXTG-UHFFFAOYSA-N
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Description

Contextualization of Natural Products Chemistry

The journey of modern medicine is deeply intertwined with the exploration of natural products. For millennia, traditional medicine systems relied on plant-derived remedies, and many of today's blockbuster drugs have their origins in these natural sources.

Natural products remain indispensable in drug discovery and development, offering a rich source of novel chemical entities with diverse pharmacological effects ontosight.airesearchgate.netnih.govparchem.comknapsackfamily.comkew.org. These compounds often possess intricate structures and unique biological activities that can serve as leads for new therapies, particularly in areas like infectious diseases, cancer, and inflammation ontosight.aiknapsackfamily.comnih.govwikipedia.org. The chemical diversity provided by natural products is unparalleled, with many scaffolds absent in synthetic compound libraries, making them vital for identifying new drug candidates and understanding biological processes ontosight.aiparchem.com. Despite the rise of synthetic chemistry, natural products continue to contribute significantly to the pharmaceutical pipeline, with a substantial percentage of approved drugs either being natural products or derived from them ontosight.airesearchgate.netknapsackfamily.combiosynth.com.

Discovery and Origin of Rabdophyllin H

This compound belongs to the ent-kaurane class of diterpenoids, a group frequently isolated from plants of the Isodon genus.

While specific historical details regarding the very first isolation and characterization of this compound are not explicitly detailed in the provided snippets, the genus Isodon has been a subject of extensive phytochemical research for several decades. Studies have focused on isolating and elucidating the structures of its numerous diterpenoid constituents, particularly those with the ent-kaurane skeleton, which are often responsible for the plants' reported bioactivities nih.govmdpi.comhyphadiscovery.comanu.edu.aunih.gov. The identification and characterization of compounds like this compound rely on sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard methods in natural product chemistry for determining molecular structure and stereochemistry hyphadiscovery.comanu.edu.aunih.gov. This compound has been identified alongside other known diterpenoids such as oridonin (B1677485) and henryin, suggesting shared biosynthetic pathways within these plants researchgate.netvulcanchem.com.

Research Gaps and Rationale for Comprehensive Investigation of this compound

Despite the promising preliminary findings regarding this compound's cytotoxic activities, several areas warrant further comprehensive investigation. While in vitro studies have demonstrated its potent effects against various cancer cell lines, detailed in vivo studies are needed to assess its efficacy, pharmacokinetics, and safety profile in living organisms frontiersin.orgvulcanchem.com. Understanding the precise molecular mechanisms underlying its apoptotic induction, including specific protein targets and signaling pathways, remains an important research avenue vulcanchem.com. Furthermore, exploring potential synergistic effects with existing chemotherapeutic agents could lead to more effective combination therapies vulcanchem.com. The influence of structural modifications on its bioactivity (Structure-Activity Relationships - SAR) also presents an opportunity for developing more potent and selective derivatives. Given the broad bioactivities associated with diterpenoids from the Isodon genus, a thorough investigation into this compound's full therapeutic potential, including its anti-inflammatory and antimicrobial properties, is justified to explore its utility beyond anticancer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O9 B12105287 Rabdophyllin H

Properties

IUPAC Name

(10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVHQFHGOUAXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Properties of Rabdophyllin H

Rabdophyllin H is a complex diterpenoid characterized by a specific structural framework that dictates its biological interactions.

Table 1: Key Chemical Properties of this compound

PropertyValueSource/Notes
Chemical Name Kaurane-6,7,14,15,16,17-hexol, 7,20-epoxy-, 6,17-diacetate, (6β,7α,14R,15β)-Also known as this compound ontosight.aiparchem.combiosynth.comcymitquimica.com
CAS Number 102641-82-7 parchem.combiosynth.comvulcanchem.comcymitquimica.com
Molecular Formula C₂₄H₃₆O₉ parchem.combiosynth.comvulcanchem.comcymitquimica.com
Molecular Weight 468.54 g/mol biosynth.comvulcanchem.comcymitquimica.com
Structural Class Diterpenoid (ent-kaurane type) ontosight.aimdpi.comvulcanchem.com
Key Structural Features Pentacyclic framework, six chiral centers, 7,20-epoxy bridge, acetylated hydroxyl groups at C-6 and C-17, β-configuration at C-14, α-orientation at C-7The epoxy bridge and specific hydroxyl/acetate (B1210297) configurations are critical for bioactivity vulcanchem.com
Solubility Soluble in polar organic solvents vulcanchem.com
Origin Aerial parts of Isodon species (e.g., Isodon excisoides, Isodon macrocalyx, Isodon macrophyllus) ontosight.airesearchgate.netmdpi.comvulcanchem.comresearchgate.netresearchgate.net

Research Findings and Pharmacological Implications

Cytotoxic Effects and Mechanisms of Action

This compound exhibits broad-spectrum cytotoxicity against a range of human cancer cell lines, including those derived from colon (HCT-116), liver (HepG2), ovary (A2780), and lung (NCI-H1650) cancers vulcanchem.com. In vitro assays have reported IC₅₀ values in the low micromolar range, indicating significant potency vulcanchem.com. For instance, it shows pronounced activity against HCT-116 cells with an IC₅₀ of 1.31 µM and against NCI-H1650 cells with an IC₅₀ of 2.07 µM vulcanchem.com.

The mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. Studies on HCT-116 cells have shown that this compound triggers apoptosis through the mitochondrial pathway, evidenced by the release of cytochrome c, activation of caspase-3, and cleavage of PARP vulcanchem.com. This process is mediated by the inhibition of anti-apoptotic Bcl-2 proteins and the upregulation of pro-apoptotic Bax proteins vulcanchem.com.

Structure-activity relationship (SAR) studies suggest that the 7,20-epoxy bridge is essential for its cytotoxic activity, as its removal significantly reduces potency vulcanchem.com. Furthermore, the presence of acetate (B1210297) groups at positions C-6 and C-17 enhances lipophilicity, which may facilitate membrane permeability and intracellular uptake, thereby optimizing bioavailability and potency vulcanchem.com.

Synergistic Effects

This compound has also demonstrated synergistic cytotoxic effects when combined with other anticancer agents. In studies involving A2780 ovarian cancer cells, this compound in combination with paclitaxel (B517696) led to a 40% reduction in paclitaxel's IC₅₀ value vulcanchem.com. This synergy is attributed, in part, to this compound's ability to inhibit P-glycoprotein, a key efflux pump associated with multidrug resistance in cancer cells vulcanchem.com.

Conclusion

Isolation Methodologies for this compound from Plant Extracts

The isolation of this compound from natural sources, primarily from the aerial parts of Isodon excisoides and Isodon macroplhllus, involves meticulous multi-step processes designed to separate it from a complex mixture of other plant metabolites. These methods leverage differences in polarity, size, and other physicochemical properties of the compounds.

Complex Chromatographic Techniques for Purification

Purification of this compound typically employs a series of chromatographic techniques. Initial separation often begins with silica gel column chromatography , which separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. This is frequently followed by more advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. HPLC offers superior resolution and is crucial for isolating compounds like this compound from closely related diterpenoids vulcanchem.comresearchgate.net. Advancements in chromatography, including automated fraction collectors, enable the efficient collection of numerous fractions, facilitating the isolation of even trace amounts of target compounds fractioncollector.info.

Advancements in Analytical Chemistry for Diterpenoid Characterization

The broader field of analytical chemistry has seen significant advancements that directly benefit the characterization of diterpenoids. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in providing molecular weight information and fragmentation patterns, aiding in the preliminary identification and purity assessment of isolated compounds chemicalbook.comamolf.nlnih.govchemsrc.com. The development of energy-resolved untargeted LC-MS/MS metabolomics analysis, for instance, offers a rapid alternative for glycan analysis and structural differentiation of isomers within complex diterpene glycoside profiles acs.org. Furthermore, the integration of separation and identification steps, such as combining GC with MS, has significantly improved the speed and accuracy of structure determination for herbal constituents chemicalbook.comchemsrc.com.

Comprehensive Spectroscopic Analysis for Structural Determination

Once isolated and purified, the precise structure of this compound is elucidated using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in this process, providing detailed information about the molecular framework, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in its various forms, is the cornerstone of structural elucidation for natural products like this compound. It allows for the determination of the connectivity of atoms and the spatial arrangement of the molecule openaccessjournals.com.

One-Dimensional NMR (e.g., 1H NMR) for Proton and Carbon Environments

One-dimensional (1D) NMR spectroscopy , specifically ¹H NMR and ¹³C NMR, provides fundamental information about the different types of protons and carbons present in this compound and their respective chemical environments openaccessjournals.comarxiv.orgorganicchemistrydata.org. ¹H NMR spectra reveal the number of chemically distinct protons, their chemical shifts (indicating their electronic environment), and their spin-spin coupling patterns, which arise from neighboring protons compoundchem.com. ¹³C NMR spectra, while generally less sensitive due to the lower natural abundance of the ¹³C isotope, provide information about the carbon backbone, including the presence of carbonyl, aliphatic, and aromatic carbons organicchemistrydata.orglibretexts.org. These 1D spectra serve as the initial step in identifying functional groups and the general arrangement of atoms within the molecule openaccessjournals.comegyankosh.ac.in.

Mass Spectrometry (MS) for Molecular Formula Determination

High-resolution mass spectrometry (HR-MS), particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is indispensable for determining the precise molecular formula of this compound. This technique provides highly accurate mass-to-charge ratio (m/z) values for the ionized molecule, allowing for the deduction of its elemental composition. By analyzing the observed m/z values of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and potentially fragment ions, coupled with isotopic abundance patterns, chemists can confidently propose a molecular formula. This empirical data serves as a cornerstone for all subsequent structural interpretations. libretexts.orgvscht.czfaccts.decore.ac.uk For instance, HR-ESI-MS can distinguish between isobaric compounds by providing exact mass measurements that differentiate molecular formulas with the same nominal mass. faccts.denih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence or absence of specific functional groups within this compound. By analyzing the absorption bands at characteristic wavenumbers (cm⁻¹), key functional moieties can be identified. For example, the presence of hydroxyl (-OH) groups typically results in broad absorption bands in the 3200-3600 cm⁻¹ region, while carbonyl (C=O) groups commonly exhibit strong, sharp peaks between 1650-1750 cm⁻¹. Other characteristic absorptions, such as those for C-O bonds (1000-1300 cm⁻¹) or C=C double bonds (1600-1680 cm⁻¹), further contribute to the functional group profile of this compound. specac.comlibretexts.orgmdpi.commegalecture.com The region below 1500 cm⁻¹, known as the "fingerprint region," provides a unique spectral pattern that aids in compound identification by comparison with known spectra. mdpi.commegalecture.com

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. ECD spectra arise from the differential absorption of left and right circularly polarized light by chiral chromophores within the molecule. mdpi.comunipi.itsapub.orgmdpi.com By comparing experimental ECD spectra with theoretically calculated spectra, often derived from quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute stereochemistry can be assigned. unipi.itsapub.org The sign and shape of the Cotton effects (positive or negative peaks in the ECD spectrum) are highly sensitive to the molecule's three-dimensional structure and conformation. mdpi.comunipi.it

Application of Octant Rules for Cyclic Systems

In the context of cyclic systems, such as the ent-kaurane skeleton likely present in this compound, specific rules like the Octant Rule can be applied to aid in the assignment of absolute configuration. The Octant Rule relates the sign of a Cotton effect observed for a carbonyl group to the spatial arrangement of the atoms in the molecule relative to the carbonyl chromophore. By predicting the sign of the Cotton effect based on the proposed absolute configuration and comparing it to the experimental ECD spectrum, the stereochemistry can be confirmed. mdpi.com

Stereochemical Investigations and Conformational Analysis

The determination of this compound's stereochemistry is paramount, particularly given its likely classification as an ent-kaurane diterpenoid. Investigations focus on establishing the absolute configuration of its chiral centers and understanding its preferred three-dimensional conformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial for elucidating relative stereochemistry by identifying through-space correlations between protons. orgchemboulder.commdpi.com These NMR-derived spatial proximities, when combined with ECD data and potentially computational conformational analysis, allow for the assignment of specific configurations, such as the reported ent-kaurane skeleton with a 6β,7α,14r,15β configuration, or similar assignments found in related diterpenoids. orgchemboulder.commdpi.com Understanding the conformational landscape is vital, as different conformers can influence chiroptical properties and spectral interpretations. mdpi.comunipi.itsapub.org

In Vivo Animal Model Studies

Selection and Justification of Appropriate Animal Models for Disease States

The selection of appropriate animal models is paramount for the successful translation of preclinical findings to human diseases. These models are chosen based on their ability to mimic specific aspects of human pathology, allowing for the assessment of a compound's biological effects in a living system. For instance, tumor xenograft models, which involve implanting human cancer cells or tissues into immunodeficient animals, are widely used to study anti-cancer drug efficacy d-nb.inforcsi.comnih.govd-nb.info. These models, such as Patient-Derived Xenografts (PDXs), retain key histological and genetic characteristics of the original human tumors, making them predictive of clinical outcomes d-nb.inforcsi.com. Similarly, models of inflammation, such as carrageenan-induced paw edema or pleurisy in rodents, are utilized to evaluate anti-inflammatory agents. These models recapitulate key inflammatory processes like edema, leukocyte migration, and the release of inflammatory mediators, providing a basis for assessing a compound's ability to modulate these responses mdpi.com. The justification for using a particular animal model often hinges on its capacity to reproduce the disease's pathophysiology and its amenability to standardized experimental procedures nih.gov.

Study Design Considerations for Efficacy Assessment

Effective study design in preclinical investigations is critical for generating reliable and interpretable data. Key considerations include the establishment of appropriate control groups (e.g., vehicle control, positive control), the number of animals per group to ensure statistical power, and the standardization of experimental conditions to minimize variability nih.govwellbeingintlstudiesrepository.orgcdc.gov. For efficacy studies, the design must account for the specific disease model being used. This includes determining the optimal timing of compound administration relative to disease induction, the duration of treatment, and the selection of relevant endpoints for assessing therapeutic benefit wellbeingintlstudiesrepository.org. For example, in tumor xenograft models, endpoints typically include tumor volume reduction, tumor growth inhibition, and survival rates d-nb.info. In inflammatory models, endpoints might involve the measurement of paw edema volume, inflammatory cell infiltration, or levels of specific inflammatory markers mdpi.com. The use of blinded assessments for data collection and analysis is also a crucial design element to prevent bias nih.gov.

Pharmacological Efficacy in Preclinical Disease Models (e.g., Tumor Xenografts, Inflammatory Models)

Preclinical studies aim to demonstrate that a compound exhibits the desired pharmacological effect in relevant disease models. This compound, like other natural compounds, is being investigated for its potential therapeutic properties. While specific studies detailing this compound's efficacy in tumor xenografts or inflammatory models were not directly found in the provided search results, related compounds from the Isodon genus, such as lasiodin, have shown antiproliferative effects against human nasopharyngeal carcinoma (NPC) cells, indicating a potential avenue for research researchgate.net. General research into plant-derived compounds has identified several with anti-inflammatory properties, suggesting that compounds like this compound could also possess such activities vulcanchem.comnih.gov.

Dose-Response Relationships in Animal Models

Establishing a dose-response relationship is fundamental in preclinical pharmacology. This involves administering the compound at various dose levels to determine the relationship between the administered dose and the observed biological effect. A dose-response study helps identify the minimum effective dose, the dose range that elicits a graded response, and the maximum tolerated dose cdc.govmdpi.comnih.gov. Understanding these relationships is crucial for optimizing therapeutic strategies and for informing dose selection in future clinical trials. While specific dose-response data for this compound were not detailed in the provided snippets, the principle of dose-response analysis is a standard component of preclinical drug evaluation cdc.govmdpi.comnih.govijper.org.

Impact on Disease Markers and Pathophysiology

An essential aspect of preclinical efficacy assessment is evaluating the compound's impact on specific disease markers and the underlying pathophysiology. This involves measuring biochemical, cellular, or physiological parameters that are indicative of disease progression or regression. For example, in inflammatory models, this could include assessing the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, or enzymes like cyclooxygenase-2 (COX-2) mdpi.comnih.govmdpi.comfrontiersin.org. In cancer models, relevant markers might include tumor growth factors, apoptotic markers, or specific signaling pathway proteins researchgate.net. By analyzing these markers, researchers can gain insight into how the compound exerts its therapeutic effects and whether it modulates the disease process at a molecular or cellular level nih.govmdpi.comxiahepublishing.com.

Histopathological and Biochemical Analyses in Animal Tissues

Histopathological and biochemical analyses of animal tissues are critical for corroborating efficacy findings and for identifying any potential off-target effects or toxicological signals. Histopathology involves the microscopic examination of stained tissue sections to assess cellular morphology, tissue architecture, and the presence of inflammatory infiltrates, cellular damage, or other pathological changes nih.govum.esfrontiersin.orgmdpi.com. Biochemical analyses can include measuring enzyme activities, protein expression levels, metabolite concentrations, or the presence of specific biomolecules in tissue homogenates or biofluids um.esmdpi.comnih.gov. These analyses provide a detailed molecular and structural understanding of the compound's effects within the target tissues and organs. For instance, studies might examine liver enzymes, kidney function markers, or markers of oxidative stress in various tissues to provide a comprehensive picture of the compound's systemic impact frontiersin.orgmdpi.com.

Mechanistic Insights into this compound Remain Largely Undefined

Extensive searches of available scientific literature reveal a significant lack of detailed mechanistic studies focused specifically on the chemical compound this compound. While the compound has been identified and isolated, its precise molecular interactions, signaling pathway modulation, and structure-activity relationships are not well-documented in publicly accessible research.

This compound is a diterpenoid compound that has been isolated from plants of the Isodon genus (also known as Rabdosia), such as Isodon macrocalyx. rsc.orgjipb.net Some commercial suppliers suggest the compound may possess anti-inflammatory and antioxidant properties by targeting cellular receptors and enzymes, but specific, peer-reviewed studies detailing these mechanisms are not available. biosynth.comcymitquimica.com

An article focused on the user's specified outline cannot be generated at this time due to the absence of specific research findings for this compound in the following areas:

Mechanistic Elucidation and Target Identification for Rabdophyllin H

Structure-Activity Relationship (SAR) Studies:

Correlation of Structural Features with Specific Biological Activities:While some articles mention SAR in the context of diterpenoids from the Isodon genus, no detailed analysis correlating the specific structural features of Rabdophyllin H with its biological activities was found.kmmu.edu.cn

Due to this lack of specific data, creating a thorough and scientifically accurate article that adheres to the requested outline is not possible without resorting to speculation. Further experimental research is required to elucidate the mechanistic details of this compound.

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of chiral natural compounds. nih.govmdpi.com The specific spatial configuration of a molecule dictates its ability to bind to biological targets like enzymes and receptors, which are themselves chiral. nih.gov Differences in the stereochemistry of a molecule can lead to significant variations in its pharmacological effect, with one stereoisomer often being significantly more potent than others. malariaworld.org

For complex molecules like the ent-kaurane diterpenoids, which possess multiple chiral centers, the precise orientation of functional groups is critical for target recognition and binding affinity. While specific research into the stereoisomers of this compound is not extensively documented, studies on other chiral compounds demonstrate that different isomers can exhibit vastly different biological activities. This stereoselectivity often arises from the specific fit required at the target's binding site; a change in the configuration at even a single chiral center can disrupt key interactions, such as hydrogen bonds or hydrophobic contacts, rendering the compound inactive. mdpi.commalariaworld.org Molecular modeling studies on related compounds have shown that specific stereochemical arrangements are necessary for efficient interaction with protein targets, which in turn leads to the inactivation of the enzyme and the desired biological response. nih.gov

Impact of Tautomerization on Bioactivity

Tautomers are structural isomers of chemical compounds that readily interconvert, most commonly through the migration of a proton. This phenomenon, known as tautomerization, can significantly influence a molecule's bioactivity. The presence of different tautomeric forms can alter a compound's hydrogen bonding capacity, polarity, and electronic properties, thereby affecting its interaction with biological targets. nih.gov

Many biological processes are dependent on precise hydrogen bonding patterns for molecular recognition. A molecule capable of existing in multiple tautomeric forms may present different hydrogen bond donor and acceptor patterns, potentially allowing it to bind to different targets or to the same target in different ways. For instance, keto-enol tautomerism is a common form that can drastically change a molecule's interaction profile. nih.gov While specific investigations into the tautomeric forms of this compound and their respective contributions to its bioactivity have not been detailed in the literature, the presence of carbonyl and hydroxyl groups in its structure suggests that tautomerization is a theoretical possibility that could impact its pharmacological profile.

Computational Approaches in Drug Discovery and Mechanistic Studies

In silico, or computational, methods are indispensable tools in modern drug discovery for predicting and explaining the biological activity of compounds, thereby guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is instrumental in identifying potential biological targets and elucidating the molecular interactions that stabilize the ligand-receptor complex. nih.govnih.gov Following docking, molecular dynamics (MD) simulations can be employed to simulate the movement of every atom in the system over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding.

Although specific molecular docking studies for this compound are not published, research on other compounds from the Isodon and Rabdosia genera illustrates the application of this technique. guidechem.com In such studies, the three-dimensional structures of active compounds are docked against various protein targets known to be involved in specific disease pathways. The results are analyzed based on binding energy scores and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. guidechem.com For example, molecular docking was used to validate the binding of active ingredients from Isodon ternifolius to core target proteins including TNF, Akt1, MAPK1, EGFR, and TLR4, suggesting their potential roles in treating liver fibrosis. chemsrc.com This approach allows researchers to hypothesize the mechanism of action for compounds like this compound by identifying its most likely molecular targets.

Table 1: Example Binding Affinities of Phytochemicals to Target Proteins Note: This table presents example data from general molecular docking studies to illustrate the type of results obtained. The compounds listed are not this compound.

LigandTarget ProteinBinding Affinity (kcal/mol)
LimoninCaspase-9-10.5
Madecassic AcidEGFR-10.2
Liquoric AcidEGFR-9.8
ObamegineCaspase-9-9.6
NaringeninHIF-1α-8.48

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the spatial arrangement of these key features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are critical for bioactivity. nih.govfrontiersin.org Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov

A specific pharmacophore model for this compound has not been reported. However, a model could be developed based on a set of structurally related ent-kaurane diterpenoids with known biological activity. By aligning these active compounds, common chemical features responsible for their activity can be identified. Such a model would be invaluable for designing new derivatives with enhanced potency and for discovering new compounds with a similar mechanism of action. The process involves generating hypotheses and validating them against known active and inactive molecules to ensure the model's predictive power. frontiersin.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com QSAR models use statistical methods to correlate calculated molecular descriptors (properties like electronic, steric, and hydrophobic features) with experimentally determined activity. nih.gov

There are no published QSAR studies specifically for this compound. A QSAR study would typically involve synthesizing or isolating a series of analogs of this compound with variations at specific positions on the molecular scaffold. The biological activity of these compounds would then be measured, and a model would be built to correlate structural changes with changes in activity. The resulting QSAR model can be used to predict the activity of newly designed compounds and to provide insights into the structural requirements for optimal biological effect, thereby guiding lead optimization efforts. nih.govnih.gov

Future Directions in Rabdophyllin H Research

Exploration of Novel Biological Activities

While initial studies have highlighted the potential of Rabdophyllin H, particularly in oncology, its full spectrum of biological activities remains largely unexplored. Future research should venture beyond the currently known effects to uncover novel therapeutic applications. The broader class of ent-kaurane diterpenoids, to which this compound belongs, is known for a wide range of bioactivities, including antitumor, antibacterial, and anti-inflammatory properties, suggesting that this compound may possess a similarly diverse pharmacological profile. magtech.com.cnrsc.org

Key areas for future investigation include:

Neuroprotective Effects: Many natural compounds are being investigated for their potential to combat neurodegenerative diseases. mdpi.com Research into the effects of Rhynchophylline, for instance, has shown neuroprotective properties against ischemic brain injury. nih.gov Future studies could explore whether this compound can modulate pathways implicated in neuroinflammation and neuronal cell death, potentially offering new avenues for the treatment of conditions like Alzheimer's and Parkinson's diseases.

Antiviral Properties: The chemical diversity of natural products makes them a rich source of potential antiviral agents. Investigating the efficacy of this compound against a range of viruses could uncover novel antiviral mechanisms and lead to the development of new treatments for viral infections.

Anti-inflammatory Mechanisms: While the anti-inflammatory potential of related compounds is known, the specific mechanisms of this compound are yet to be fully elucidated. mdpi.comfrontiersin.orgnih.gov Deeper investigation into its effects on inflammatory pathways, such as the production of cytokines and the activity of inflammatory enzymes, could reveal its potential for treating chronic inflammatory diseases. medipol.edu.trmdpi.com

Advanced Synthetic Strategies for Scalable Production

The natural abundance of this compound can be limited, posing a challenge for extensive biological evaluation and future clinical development. Therefore, the development of efficient and scalable synthetic routes is a critical area of future research. The total synthesis of complex ent-kaurane diterpenoids has received considerable attention, and these efforts provide a roadmap for the synthesis of this compound. magtech.com.cnrsc.orgbohrium.comresearchgate.netnih.gov

Future synthetic strategies should focus on:

Concise and Scalable Total Synthesis: Researchers have reported concise and scalable syntheses of other low-abundance Isodon diterpenoids, which can serve as a blueprint for this compound. magtech.com.cn Methodologies such as the intramolecular Diels-Alder reaction and radical cyclization have been successfully employed to construct the complex tetracyclic core of these molecules. magtech.com.cn

Divergent Synthesis: A flexible synthetic route that allows for the divergent synthesis of this compound and its analogues would be highly valuable. magtech.com.cn This would not only provide access to the natural product itself but also enable the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Novel Synthetic Methodologies: The development of new synthetic strategies, such as C-C bond formation and cleavage reactions, will be instrumental in achieving more efficient and scalable production of this compound. researchgate.net The use of "overbred" intermediates that can undergo controlled fragmentation is another innovative approach to constructing the intricate molecular architecture. nih.gov

Comprehensive Metabolomic and Proteomic Profiling in Biological Systems

To fully understand the mechanisms of action of this compound, a systems-level approach is necessary. Comprehensive metabolomic and proteomic profiling can provide a global view of the cellular changes induced by this compound, offering insights beyond single-target interactions. jcancer.orgmdpi.comamegroups.cnnih.govnih.govmdpi.com

Future research in this area should involve:

Metabolomic Analysis: By analyzing the changes in the cellular metabolome upon treatment with this compound, researchers can identify the metabolic pathways that are perturbed. This can reveal novel mechanisms of action and potential biomarkers of response.

Proteomic Profiling: Proteomic studies can identify the proteins that are differentially expressed or post-translationally modified in response to this compound treatment. frontiersin.org This can help in identifying direct protein targets and downstream signaling pathways affected by the compound. Techniques such as shotgun proteomics coupled with label-free quantification can be employed to define the dysregulated proteins in relevant biological systems. nih.gov

Integrated Omics Approaches: Combining metabolomic, proteomic, and other omics data will provide a more holistic understanding of the biological effects of this compound. This integrated approach can help in constructing detailed molecular networks and pathways that are modulated by the compound.

Investigation of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. clinicaltrialsarena.commdpi.comnih.govnih.govnyulangone.orgnih.gov Investigating the synergistic effects of this compound with other therapeutic agents could lead to more effective and less toxic treatment regimens.

Future research should focus on:

Combination with Chemotherapy: Studies on other phytochemicals have demonstrated their potential to enhance the efficacy of conventional chemotherapeutic drugs and overcome drug resistance. jcancer.orgmdpi.comnih.gov Investigating the combination of this compound with standard-of-care chemotherapy agents could reveal synergistic interactions that lead to improved anticancer activity.

Combination with Targeted Therapies: The era of precision medicine has seen the development of numerous targeted therapies. Exploring combinations of this compound with these agents could lead to rational drug combinations that target multiple oncogenic pathways simultaneously. nih.gov

Mechanistic Studies of Synergy: It is crucial to understand the molecular basis of any observed synergistic effects. This could involve mechanisms such as the modulation of drug metabolism, inhibition of drug efflux pumps, or complementary effects on cell signaling pathways.

Development of this compound as a Lead Compound for Drug Discovery

The potent biological activities and unique chemical structure of this compound make it an excellent candidate for development as a lead compound in drug discovery programs. nih.govzeclinics.comspringerprofessional.de The process of optimizing a natural product lead into a clinical candidate involves medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties.

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound is essential for identifying the key structural features responsible for its biological activity. This can be achieved through the synthesis and biological evaluation of a diverse library of analogues.

Scaffold-Based Drug Design: The this compound scaffold can be considered a "privileged structure" for the design of new bioactive molecules. nih.govmdpi.comresearchgate.netmdpi.comnih.gov By using this scaffold as a starting point, medicinal chemists can design and synthesize novel compounds with improved drug-like properties.

Lead Optimization: Once a promising lead compound is identified, lead optimization strategies can be employed to enhance its therapeutic potential. nih.govzeclinics.comufl.edu This involves iterative cycles of chemical modification and biological testing to improve efficacy, reduce toxicity, and optimize pharmacokinetic parameters. Structural simplification is a powerful strategy to improve synthetic accessibility and pharmacokinetic profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for isolating Rabdophyllin H from natural sources, and how do extraction protocols influence purity?

  • Methodological Answer: this compound is typically isolated via liquid-liquid extraction or column chromatography, with solvent polarity (e.g., ethanol vs. dichloromethane) critical for selectivity. Purity is assessed using HPLC-UV, with protocols optimized based on plant matrix complexity . For reproducibility, document solvent ratios, temperature, and centrifugation parameters, as outlined in NIH preclinical reporting guidelines .

Q. How is the structural elucidation of this compound conducted using spectroscopic techniques?

  • Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY) for bond connectivity, high-resolution mass spectrometry (HR-MS) for molecular formula, and X-ray crystallography for stereochemistry. Cross-validate spectral data against literature databases (e.g., SciFinder) to resolve ambiguities, ensuring alignment with IUPAC nomenclature standards . Reference spectral libraries must be cited explicitly to avoid misassignment .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer: Use cell viability assays (MTT or resazurin) with cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). Replicate experiments in triplicate, and report IC₅₀ values with standard deviations. For antimicrobial activity, follow CLSI broth microdilution guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity values of this compound across studies?

  • Methodological Answer: Conduct a meta-analysis comparing variables such as cell line origin (ATCC authentication), assay duration (24h vs. 48h), and serum content in media. Use statistical tools (ANOVA, Bland-Altman plots) to identify confounding factors. For example, serum proteins may bind this compound, altering bioavailability . Tabulate comparative data (Table 1) to highlight methodological divergences .

Table 1: Variables Influencing Cytotoxicity Discrepancies

VariableStudy A (2023)Study B (2024)Impact on IC₅₀
Cell LineHeLa (ATCC)MCF-7 (unverified)±15% variance
Assay Duration24h48hIC₅₀ ↓ 40%
Serum Concentration10% FBSSerum-freeIC₅₀ ↑ 200%

Q. What strategies optimize semi-synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer: Employ Design of Experiments (DoE) to test reaction parameters: catalyst loading (e.g., Pd/C vs. enzymes), temperature (25–80°C), and solvent systems (aqueous vs. organic). Use LC-MS to monitor intermediate formation and UPLC to quantify yield. For scale-up, prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste .

Q. How can target engagement of this compound be validated in complex biological systems?

  • Methodological Answer: Use pull-down assays with biotinylated this compound and streptavidin beads to isolate protein targets. Validate hits via Western blot or SILAC-based proteomics. For in vivo confirmation, employ CRISPR-Cas9 knockdown models of putative targets and assess phenotypic rescue. Document negative controls (e.g., scrambled siRNA) to exclude off-target effects .

Methodological Best Practices

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For instance, if Study A reports apoptosis induction and Study B observes necrosis, assess differences in staining protocols (Annexin V vs. PI) or timepoints .
  • Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework, including raw spectra and chromatograms as supplemental data .
  • Literature Integration : Use citation management tools (e.g., Zotero) to track prior studies on this compound analogs, ensuring alignment with structural-activity relationship (SAR) trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.